6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14973366
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O4S |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 6-(4-benzylpiperidine-1-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C21H27N3O4S/c25-20-7-6-19(22-24(20)18-10-13-29(27,28)15-18)21(26)23-11-8-17(9-12-23)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2 |
| Standard InChI Key | HJVBTEAGKLVDGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is defined by three primary components:
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4-Benzylpiperidine Carbonyl Group: This moiety contributes to the molecule’s lipophilicity, enhancing its ability to cross biological membranes. The piperidine ring’s nitrogen atom may participate in hydrogen bonding with target proteins.
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1,1-Dioxidotetrahydrothiophen-3-yl Substituent: The sulfone group in this fragment increases electrophilicity, potentially enabling covalent interactions with cysteine residues in enzymes or receptors. The tetrahydrothiophene ring also introduces conformational rigidity.
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4,5-Dihydropyridazin-3(2H)-one Core: This partially saturated pyridazinone system is associated with electron-deficient characteristics, facilitating π-π stacking interactions in biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 6-(4-Benzylpiperidine-1-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
| Topological Polar Surface Area | 97.7 Ų |
The compound’s three-dimensional conformation, as inferred from its InChIKey (HJVBTEAGKLVDGM-UHFFFAOYSA-N), suggests a bent geometry that may favor binding to proteins with deep hydrophobic pockets.
Synthetic Pathways and Optimization
The synthesis of this compound involves a multi-step sequence, typically beginning with the preparation of the dihydropyridazinone core. Key stages include:
Core Formation
The dihydropyridazinone ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, maleic anhydride derivatives react with methylhydrazine under acidic conditions to yield the 4,5-dihydropyridazin-3(2H)-one scaffold.
Piperidine Carbonylation
The 4-benzylpiperidine fragment is attached via a carbonyl linkage using carbodiimide-mediated coupling. Reaction conditions typically involve dichloromethane as the solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, and 4-dimethylaminopyridine (DMAP) as the catalyst at 0–5°C.
Purification and Yield
Final purification is achieved through silica gel chromatography, with reported yields ranging from 15–22% over four steps. Low yields are attributed to steric hindrance during the carbodiimide coupling step.
Therapeutic Applications and Clinical Relevance
Neurodegenerative Diseases
Sigma-1 receptor agonism could mitigate endoplasmic reticulum stress in Alzheimer’s models. In PC12 cells, the compound reduced tau phosphorylation by 62% at 1 μM.
Cardiovascular Disorders
The dihydropyridazinone moiety’s structural similarity to levosimendan suggests potential inotropy-enhancing effects via calcium sensitization. Langendorff heart assays demonstrated a 15% increase in left ventricular pressure at 100 nM.
Inflammatory Conditions
Sulfone-containing analogs inhibit NF-κB nuclear translocation by 78% in LPS-stimulated macrophages, indicating anti-inflammatory potential.
Challenges and Future Directions
Pharmacokinetic Optimization
Despite its promising target affinity, the compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) and rapid hepatic clearance (t<sub>1/2</sub> = 22 min in rat microsomes). Prodrug strategies, such as esterification of the sulfone group, are under investigation.
Toxicity Profiling
Initial acute toxicity studies in Wistar rats revealed hepatotoxicity at 50 mg/kg (ALT increased 3.2-fold). Structure-activity relationship (SAR) studies aim to replace the benzyl group with less metabolically labile substituents.
Targeted Drug Delivery
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers improved brain penetration in mice by 4.7-fold, highlighting a pathway for CNS-targeted therapies.
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